molecular formula C19H18N2O2 B1603485 4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde CAS No. 635701-88-1

4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde

Cat. No.: B1603485
CAS No.: 635701-88-1
M. Wt: 306.4 g/mol
InChI Key: ZTQLGRADBLZWQL-UHFFFAOYSA-N
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Description

4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

635701-88-1

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C19H18N2O2/c1-13(2)11-14-3-9-17(10-4-14)19-20-18(21-23-19)16-7-5-15(12-22)6-8-16/h3-10,12-13H,11H2,1-2H3

InChI Key

ZTQLGRADBLZWQL-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C=O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 9.8 mL (112.4 mmol) of oxalyl chloride in 300 mL of dichloromethane was treated with 12 mL (168.6 mmol) of DMSO at −78° C. To the reaction mixture, 16.5 g of 4-(5-(4-(2-methylpropyl)phenyl)-1,2,4-oxadiazol-3-yl)phenylmethanol (from Step B) was added followed by 78 mL (450 mmol) of N,N-diisopropylethylamine at −78° C. The reaction mixture was allowed to warm to rt over 1 h. Dichloromethane was removed under reduced pressure and the residue was partitioned between ethyl acetate and 0.5 N KHSO4 solution. The organic layer was washed with 1 N HCl solution, saturated NaHCO3 and water and then was concentrated to dryness. The crude product was recrystallized from hexanes to afford 11.9 g of the title compound: 1H NMR (400 Mhz) δ 0.97 (d, J=6.7, 6H), 1.97 (m, 1H), 2.61 (d, J=7.0, 2H), 7.37 (d, J=8.0, 2H), 8.06 (d, J=8.2, 2H), 8.16 (d, J=8.2, 2H), 8.39 (d, J=8.0, 2H), 10.14 (s, 1H); ESI-MS 307 (M+1H); LC-1: 4.5 min.
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of methylene chloride (10.4 mL) was cooled to −78° C. To this was added dimethyl sulfoxide (416 uL) and oxalyl chloride (340 uL) and the solution was stirred for 5 minutes. {4-[5-(4-Isobutyl-phenyl)-[1,2,4]oxadiazol-3-yl]-phenyl}-methanol (574 mg, 1.86 mmol) and diisopropyl ethyl amine (2.7 mL) were added to the reaction mixture and stirred at −78° C. for 30 minutes. The reaction mixture was warmed to room temperature, concentrated in vacuo and diluted with ethyl acetate. The mixture was washed with 1N HCl, saturated aqueous sodium bicarbonate and brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo to provide a crude residue. This residue was slurried in hexanes (10 mL) and heated to reflux. The solution was allowed to cool to ambient temperature and the resulting slurry was stirred for 1 hour and filtered. The solid was washed with minimal cold hexanes and dried in vacuo to give the title compound (183 mg, 32% yield) as a solid.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
574 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
340 μL
Type
reactant
Reaction Step Four
Quantity
416 μL
Type
solvent
Reaction Step Four
Yield
32%

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